

A Comparative Guide to the Metabolism of Omecamtiv Mecarbil Across Species

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Compound of Interest

Compound Name: *Omecamtiv mecarbil-d8*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of Omecamtiv mecarbil, a novel cardiac myosin activator, across several species, including humans, dogs, rats, and mice. The information presented is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. While comprehensive comparative data remains an area of ongoing research, this document synthesizes the currently available information to aid in drug development programs.

Executive Summary

Omecamtiv mecarbil undergoes metabolism to varying extents across different species. In humans, the primary metabolic pathway involves oxidative decarbamoylation, leading to the formation of the main metabolites, M3 and its sequential product, M4.^[1] This process is principally mediated by the Cytochrome P450 (CYP) 4 family of enzymes.^[1] Pharmacokinetic parameters for Omecamtiv mecarbil have been characterized in dogs, rats, and mice, although detailed metabolite profiles in these species are not as extensively documented as in humans. This guide highlights the known metabolic pathways, presents available quantitative data, and outlines the experimental methodologies used in these assessments.

Comparative Metabolism and Pharmacokinetics

The metabolism of Omecamtiv mecarbil shows species-specific differences, which is a critical consideration in preclinical drug development.

Metabolic Pathways

In humans, the major biotransformation pathway is the oxidative cleavage of the terminal carbamate moiety, resulting in the decarbamoylated metabolite M3. M3 is further metabolized to a lactam, M4.^[1] These two metabolites are the most abundant found in human plasma and excreta.^[1] The CYP4 family of enzymes has been identified as the primary catalyst for the formation of M3 in *in vitro* studies.^[1] Other metabolic pathways, including those potentially mediated by CYP2D6 and CYP3A, contribute to a lesser extent to the overall metabolism.^[2]

While the specific metabolites and enzymatic pathways have not been fully elucidated in non-human species, pharmacokinetic data suggests that metabolism is a significant route of clearance in dogs, rats, and mice as well.^[3] It is hypothesized that the decarbamoylation pathway may be a conserved route of metabolism across these species, though further studies are required for confirmation.

Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for Omecamtiv mecarbil in various species.

Parameter	Human	Dog (Beagle)	Rat (Sprague-Dawley)	Mouse
Clearance (CL)	11.7 L/h	7.2 mL/min/kg	22 mL/min/kg	0.6 ± 0.1 L/hr/kg
Volume of Distribution (Vd)	275 L	3.6 L/kg	3.5 L/kg	-
Oral Bioavailability (F%)	93.5%	80%	100%	51.1%
Elimination Half-life (t _{1/2})	~18.5-33 hours	-	-	83.1 min (in HLM)
Sources:	[1] [3]	[3]	[3]	[4]

Note: Data for monkeys is not currently available in the public domain. HLM refers to Human Liver Microsomes.

Metabolite Distribution

In humans, after a single dose of [14C]Omecamtiv mecarbil, the majority of the administered radioactivity is recovered in the urine and feces.^[1] Unchanged Omecamtiv mecarbil accounts for a minor percentage of the excreted dose, with the major portion being its metabolites, M3 and M4.^[1]

Species	Route	Unchanged Drug in Urine (% of dose)	Unchanged Drug in Feces (% of dose)	M3 in Urine & Feces (% of dose)	M4 in Urine & Feces (% of dose)
Human	Oral	7.7%	4.1%	26.5%	11.6%
Source:	[1]				

Detailed quantitative metabolite data for dog, rat, mouse, and monkey are not readily available in published literature.

Experimental Protocols

The following section outlines a general methodology for assessing the in vitro metabolism of a compound like Omecamtiv mecarbil, which is a standard approach in comparative drug metabolism studies.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of Omecamtiv mecarbil in different species.

Materials:

- Liver microsomes from human, monkey (e.g., Cynomolgus), dog (e.g., Beagle), rat (e.g., Sprague-Dawley), and mouse.
- Omecamtiv mecarbil

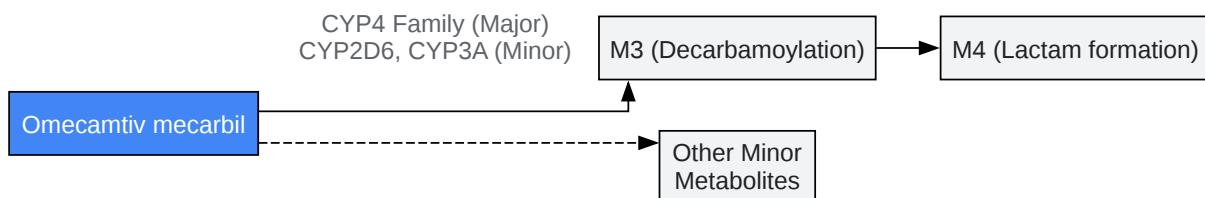
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching the reaction
- Control compounds (e.g., known substrates for major CYP enzymes)

Procedure:

- Prepare a stock solution of Omecamtiv mecarbil in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate liver microsomes (typically at a final protein concentration of 0.5-1 mg/mL) in phosphate buffer at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system and Omecamtiv mecarbil (at a final concentration typically in the low micromolar range).
- Incubate the reaction mixture at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Calculate the in vitro half-life and intrinsic clearance of Omecamtiv mecarbil in each species' liver microsomes.
- Characterize the structure of the metabolites formed using high-resolution mass spectrometry and comparison with synthesized reference standards if available.

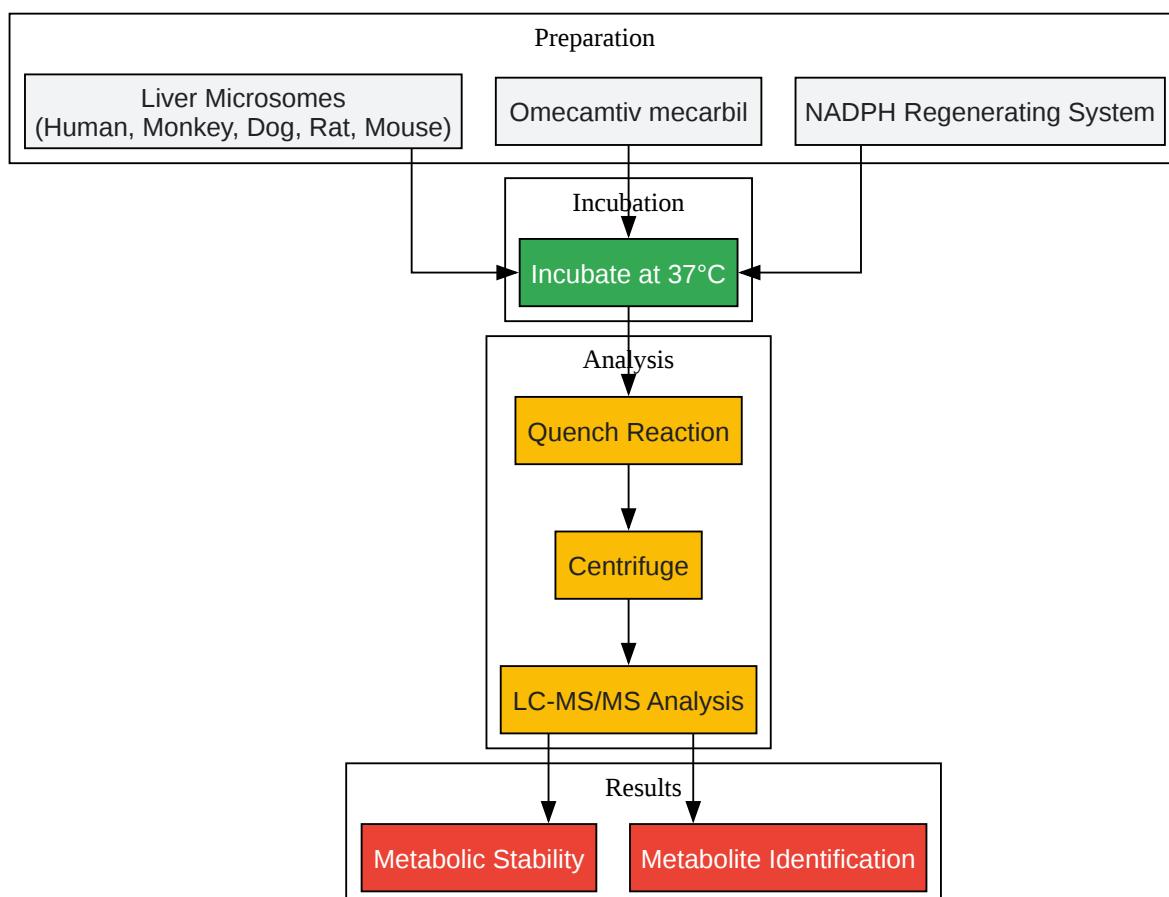
Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the metabolic processes and experimental designs, the following diagrams are provided.



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Caption: Primary metabolic pathway of Omecamtiv mecarbil in humans.



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Caption: General workflow for in vitro metabolism studies.

Conclusion

The metabolism of Omecamtiv mecarbil is best characterized in humans, with oxidative decarbamoylation by the CYP4 family being the primary route of clearance. While pharmacokinetic data are available for several preclinical species, a detailed understanding of

their metabolic profiles is less complete. The significant inter-species differences in drug metabolism highlight the importance of conducting thorough comparative studies to ensure the appropriate selection of animal models for safety and efficacy testing. The experimental protocols and workflows described in this guide provide a framework for conducting such essential comparative metabolism studies. Further research is warranted to fully elucidate the metabolic pathways of Omecamtiv mecarbil in non-human primates and other preclinical species to better predict its human pharmacology and safety.

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